![molecular formula C20H18ClN3OS B2627916 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 332357-99-0](/img/structure/B2627916.png)
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
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Description
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a chemical compound that belongs to the class of thioimidazoles. It has been widely used in scientific research due to its potential pharmacological properties.
Scientific Research Applications
Antimicrobial Properties
Several studies have synthesized derivatives of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide and tested their antibacterial activity. One such study synthesized derivatives and found them to exhibit significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another research effort focused on the design, synthesis, and biological evaluation of imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as ESBL, VRE, and MRSA (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).
Antitumor and Anticancer Activities
Compounds with the core structure of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide have been investigated for their antitumor and anticancer activities. For instance, new derivatives were synthesized and showed considerable anticancer activity against some cancer cell lines in vitro, highlighting the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). Another study found that specific derivatives exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, suggesting a promising direction for developing new anticancer agents (Duran & Demirayak, 2012).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-2-12-24-18(15-6-4-3-5-7-15)13-22-20(24)26-14-19(25)23-17-10-8-16(21)9-11-17/h2-11,13H,1,12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMQOPPGJGXSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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